molecular formula C11H16FN3O4 B8186245 (S)-N-Boc-4(5)-fluoro-histidine

(S)-N-Boc-4(5)-fluoro-histidine

Cat. No.: B8186245
M. Wt: 273.26 g/mol
InChI Key: FFKFEQBIILDPHQ-ZETCQYMHSA-N
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Description

(S)-N-Boc-4(5)-fluoro-histidine is a derivative of histidine, an essential amino acid This compound is characterized by the presence of a fluoro group at the 4(5) position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-4(5)-fluoro-histidine typically involves the following steps:

    Protection of the Histidine Amino Group: The amino group of histidine is protected using a Boc protecting group. This is achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Fluoro Group: The fluoro group is introduced at the 4(5) position of the histidine ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-4(5)-fluoro-histidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for peptide coupling.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluoro group.

    Deprotection Reactions: The major product is the free amine form of histidine.

    Coupling Reactions: Products include peptides or peptide derivatives.

Scientific Research Applications

(S)-N-Boc-4(5)-fluoro-histidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.

    Biology: The compound is used in studies involving protein structure and function, particularly in the investigation of enzyme mechanisms.

    Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals and diagnostic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Boc-4(5)-fluoro-histidine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The Boc protecting group provides stability, allowing the compound to be used in various chemical reactions without degradation.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-histidine: Lacks the fluoro group, making it less reactive in certain chemical reactions.

    (S)-N-Boc-4(5)-chloro-histidine: Contains a chloro group instead of a fluoro group, which can result in different reactivity and binding properties.

    (S)-N-Boc-4(5)-bromo-histidine: Contains a bromo group, which is larger and more reactive than the fluoro group.

Uniqueness

(S)-N-Boc-4(5)-fluoro-histidine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research applications.

Biological Activity

(S)-N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of histidine that has garnered attention in medicinal chemistry and biological research due to its unique properties and potential applications. This article reviews its biological activity, mechanisms of action, and implications in various fields, including medicinal chemistry, protein science, and bacterial inhibition.

This compound is characterized by the presence of a fluorine atom at the 4 or 5 position of the imidazole ring of histidine. The introduction of fluorine can significantly alter the electronic properties of the compound, enhancing its binding affinity to various biological targets. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by selective fluorination at the desired position.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the imidazole ring, affecting its binding affinity and reactivity. This can lead to altered enzyme activity or receptor modulation, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated amino acids, including this compound. Research has shown that fluorinated amino acids can be misincorporated into bacterial proteins, leading to toxicity and inhibition of bacterial growth. For instance, studies demonstrated that feeding fluorinated amino acids to bacterial cultures induced cell cycle arrest due to interference with RNA/DNA synthesis .

Case Study: Inhibition of Histidine Kinases

Histidine kinases (HKs) are crucial components in bacterial signaling pathways and have emerged as attractive therapeutic targets against bacterial resistance. Compounds similar to this compound have been shown to inhibit the autophosphorylation activity of various HK proteins, demonstrating significant inhibitory effects on bacterial growth .

CompoundTargetIC50 (µM)Effect
Compound 3CheA0.5Strong inhibition
Compound 4NR II0.8Moderate inhibition
This compoundAlgR1TBDTBD

Physiological Role

Histidine plays several physiological roles across species, including serving as a precursor for histamine synthesis and acting as a buffering agent in physiological pH regulation. The incorporation of fluorinated derivatives like this compound into proteins can potentially alter these functions, leading to novel biological outcomes. For example, studies have shown that high doses of histidine increase plasma levels significantly, indicating its rapid incorporation into metabolic pathways .

Potential Applications in Drug Development

This compound holds promise in drug development due to its ability to enhance selectivity and potency in pharmaceutical compounds. Its unique properties allow for better targeting of enzymes involved in disease processes, particularly in cancer and bacterial infections .

Properties

IUPAC Name

(2S)-3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFEQBIILDPHQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(N=CN1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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